(4R,4'R)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
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Overview
Description
(4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- (4R,4’R)-4,4’-Di((S)-tert-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- (4R,4’R)-4,4’-Di((S)-isopropyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
Uniqueness
The uniqueness of (4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis, where precise control over stereochemistry is crucial.
Properties
IUPAC Name |
(4R)-4-[(2S)-butan-2-yl]-2-[(4R)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVGDPHNBRCMZ-BJDJZHNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)[C@@H](C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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